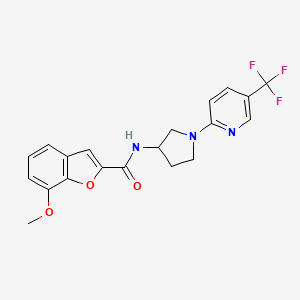

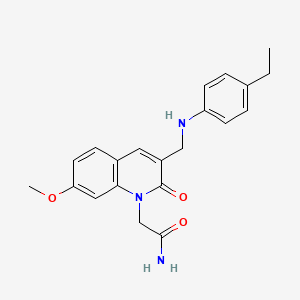

![molecular formula C26H22N4O B2903626 N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-16-7](/img/structure/B2903626.png)

N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition for Alzheimer’s Disease Treatment

Pyrrolopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against cholinesterase enzymes. These enzymes are targets for the treatment of Alzheimer’s Disease (AD), as compounds that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are potential drugs for AD .

CDK2 Inhibitors for Cancer Therapy

Some pyrrolopyrimidine derivatives have been tested by the National Cancer Institute (NCI) against 60 cell lines for their anti-cancer activity. Certain compounds showed high anti-cancer activity and were identified as CDK2 inhibitors, which are important in the development of cancer therapies .

IGF-1R Receptor Inhibition

A series of bis-anilino pyrrolopyrimidines have been investigated as potent inhibitors of the IGF-1R receptor. This receptor is implicated in various cancers, and its inhibition is a promising strategy for targeted cancer therapy .

Targeted Kinase Inhibitors (TKIs)

New compounds within the pyrrolopyrimidine class have been synthesized as potential targeted kinase inhibitors. These TKIs are important in cancer treatment as they can specifically target and inhibit cancer-related kinases .

Anticancer Agents Using Microwave Technique

A study involved the design and synthesis of new pyrrolopyrimidine derivatives using a microwave technique. These derivatives contained chlorine atoms and trichloromethyl groups, which showed potential as anticancer agents .

Antioxidant and Anti-inflammatory Agents

Novel fused pyrrolopyrimidine derivatives have been designed and synthesized as promising antioxidant and anti-inflammatory agents. They were evaluated for their in vitro anti-inflammatory activity and showed potent effects .

Wirkmechanismus

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is suggested that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation. It may attenuate the expression of proinflammatory cytokines and chemokines, and the infiltration of macrophages .

Pharmacokinetics

It is worth noting that the potent compounds from the pyrimidine series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

It is suggested that the compound may induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O/c1-31-22-14-12-19(13-15-22)16-27-25-24-23(20-8-4-2-5-9-20)17-30(26(24)29-18-28-25)21-10-6-3-7-11-21/h2-15,17-18H,16H2,1H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIZGONOJMXBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

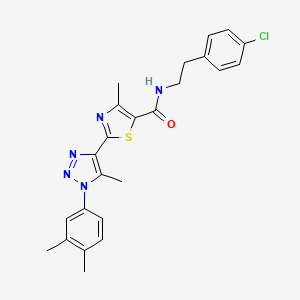

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)

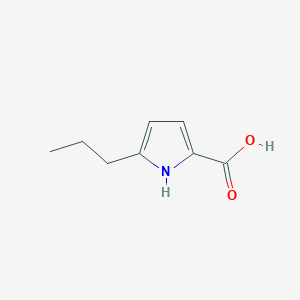

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2903550.png)

![2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B2903561.png)